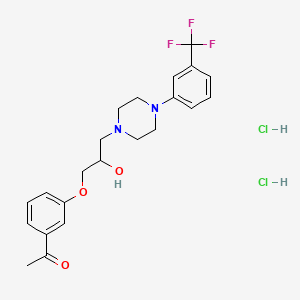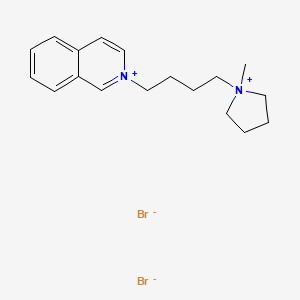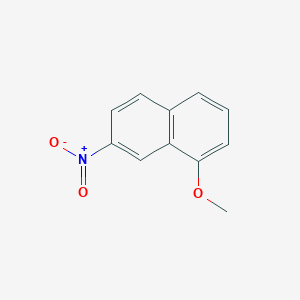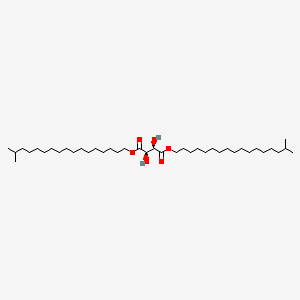
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester is a chemical compound known for its unique structure and properties. It is a derivative of butanedioic acid (succinic acid) and contains two hydroxy groups and two long alkyl chains. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester typically involves the esterification of butanedioic acid with 16-methylheptadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
科学的研究の応用
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The long alkyl chains provide hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diisostearyl Malate: Another ester of butanedioic acid with similar emollient properties.
Dibutyloctyl Malate: A related compound with different alkyl chains, used in cosmetics.
Diethylhexyl Malate: Known for its use in personal care products due to its moisturizing properties.
Uniqueness
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester is unique due to its specific structure, which combines hydroxy groups and long alkyl chains. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in scientific research and industrial applications.
特性
CAS番号 |
67763-17-1 |
|---|---|
分子式 |
C40H78O6 |
分子量 |
655.0 g/mol |
IUPAC名 |
bis(16-methylheptadecyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C40H78O6/c1-35(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-33-45-39(43)37(41)38(42)40(44)46-34-30-26-22-18-14-10-6-8-12-16-20-24-28-32-36(3)4/h35-38,41-42H,5-34H2,1-4H3/t37-,38-/m1/s1 |
InChIキー |
ICNJXCXEKIMXOE-XPSQVAKYSA-N |
異性体SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC(C)C)O)O |
正規SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


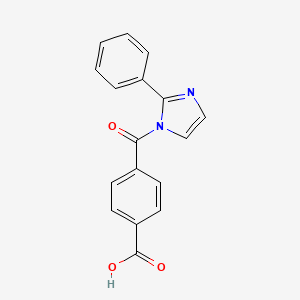
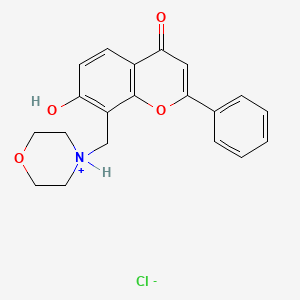
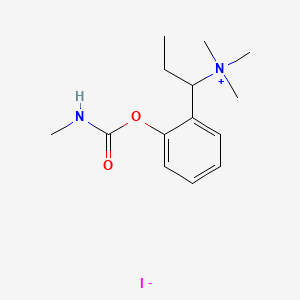

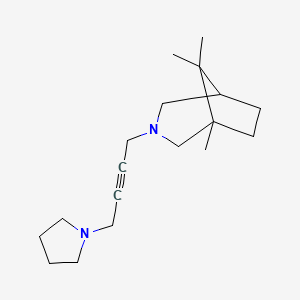
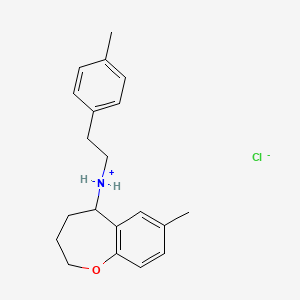
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
